molecular formula C19H24N2O3S B12697760 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl- CAS No. 199851-98-4

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-

Cat. No.: B12697760
CAS No.: 199851-98-4
M. Wt: 360.5 g/mol
InChI Key: MFGLFBGMBPQLNF-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl- is a complex organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common synthetic routes may include:

    Formation of the Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 3,5-dimethylphenylmethyl and 1,3-dioxolan-2-ylmethylthio groups can be introduced through nucleophilic substitution or other suitable reactions.

    Final Functionalization: The ethyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrimidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl- depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone Derivatives: Compounds with similar pyrimidinone cores but different substituents.

    Thioether-Containing Compounds: Molecules with similar thioether linkages.

    Phenylmethyl-Substituted Compounds: Compounds with phenylmethyl groups.

Uniqueness

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

199851-98-4

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

4-[(3,5-dimethylphenyl)methyl]-2-(1,3-dioxolan-2-ylmethylsulfanyl)-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H24N2O3S/c1-4-15-16(10-14-8-12(2)7-13(3)9-14)20-19(21-18(15)22)25-11-17-23-5-6-24-17/h7-9,17H,4-6,10-11H2,1-3H3,(H,20,21,22)

InChI Key

MFGLFBGMBPQLNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2OCCO2)CC3=CC(=CC(=C3)C)C

Origin of Product

United States

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